(2R)-3-methoxybutan-2-amine hydrochloride
Overview
Description
(2R)-3-methoxybutan-2-amine hydrochloride is a chiral amine compound with a methoxy group attached to the second carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methoxybutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-methoxybutan-2-one.
Reductive Amination: The key step involves the reductive amination of ®-3-methoxybutan-2-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or thiols (e.g., NaSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
(2R)-3-methoxybutan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-methoxybutan-2-amine hydrochloride: The enantiomer of (2R)-3-methoxybutan-2-amine hydrochloride.
3-methoxybutan-2-amine: The non-chiral version without the hydrochloride salt.
2-amino-3-methoxybutane: A structural isomer with the amine group on the second carbon.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. The presence of the methoxy group also imparts specific chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
(2R)-3-methoxybutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIECBIEIBOCT-FVYOBFAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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